

GR94800: A Technical Guide to its NK2 Receptor Selectivity

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Compound of Interest

Compound Name: GR 94800

Cat. No.: B1672131

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This technical guide provides an in-depth analysis of the neurokinin-2 (NK2) receptor selectivity of GR94800, a potent peptide antagonist. This document outlines the quantitative binding affinities, detailed experimental methodologies for assessing receptor selectivity, and the underlying signaling pathways.

Core Data Presentation: GR94800 Tachykinin Receptor Selectivity

The selectivity of GR94800 is demonstrated by its differential binding affinity for the three tachykinin receptor subtypes: NK1, NK2, and NK3. The following table summarizes the antagonist potency (pKB values) of GR94800 at these receptors. A higher pKB value indicates a stronger binding affinity.

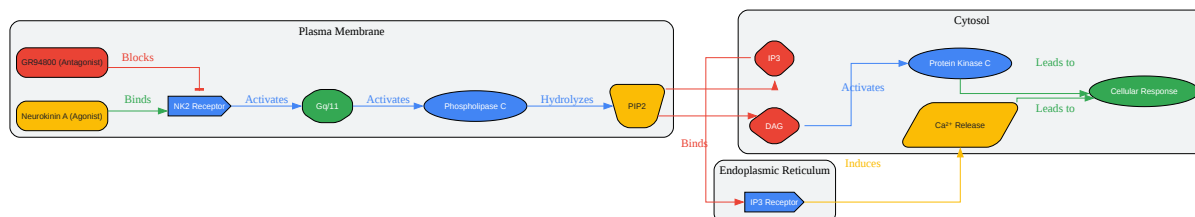
Compound	NK1 Receptor (pKB)	NK2 Receptor (pKB)	NK3 Receptor (pKB)
GR94800	6.4[1]	9.6[1]	6.0[1]

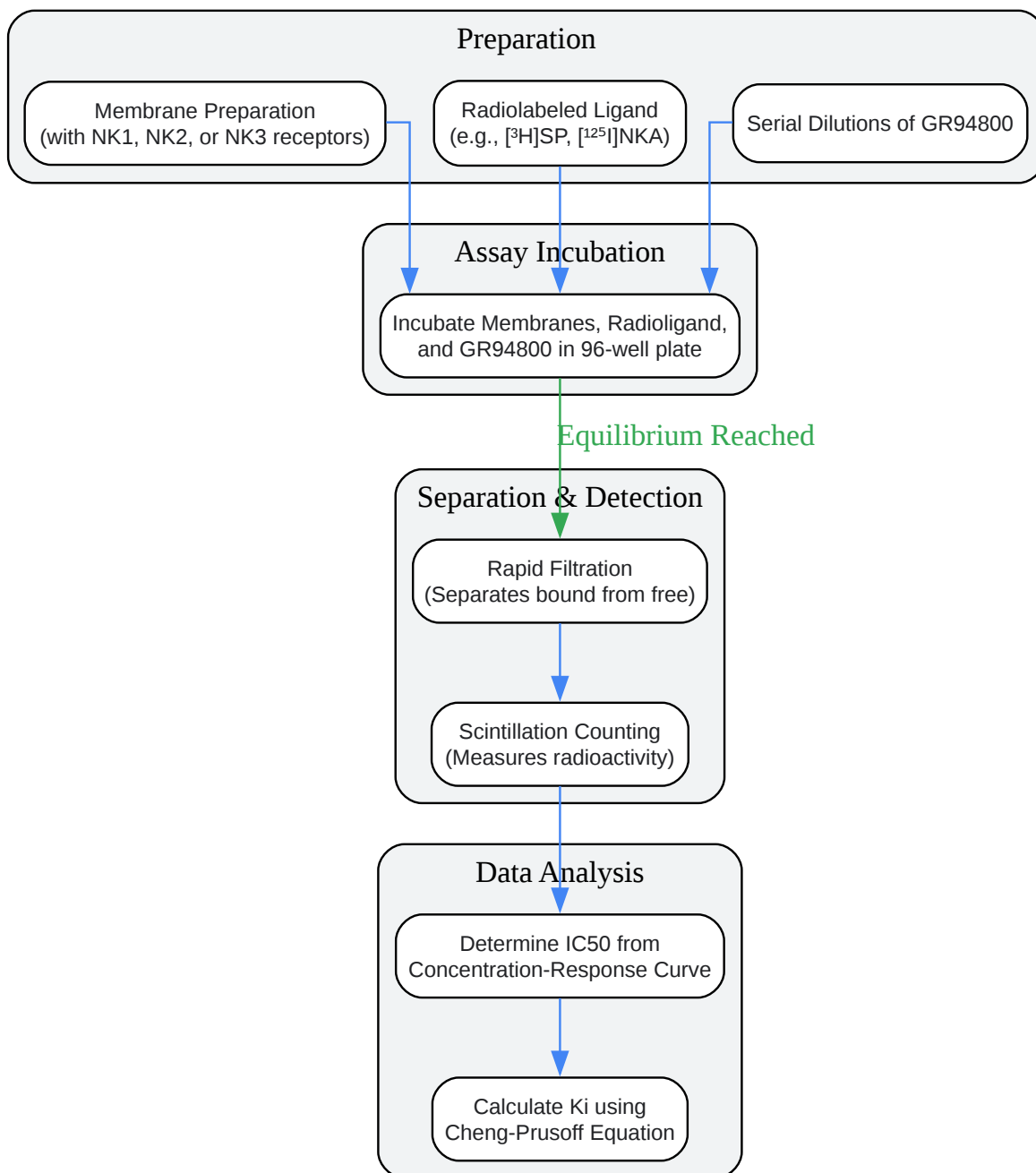
Note: pKB is the negative logarithm of the equilibrium dissociation constant (KB) of an antagonist. It is a measure of the antagonist's potency.

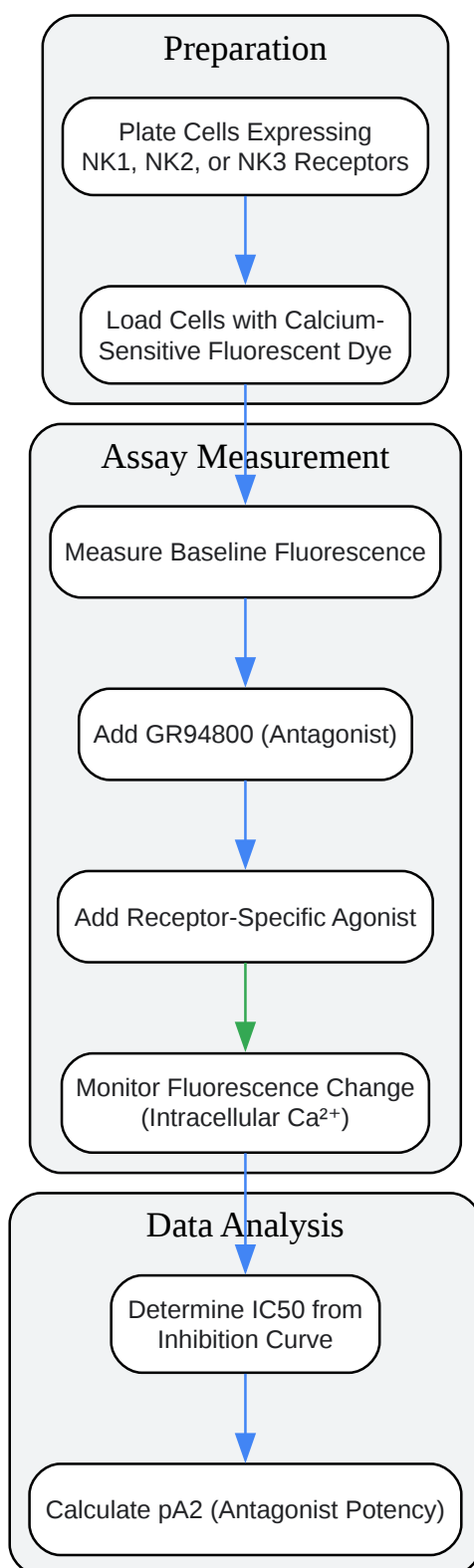
The data clearly illustrates the high selectivity of GR94800 for the NK2 receptor over the NK1 and NK3 subtypes.

Signaling Pathways

Tachykinin receptors, including NK2, are G-protein coupled receptors (GPCRs). Upon agonist binding, the NK2 receptor primarily couples to Gq/11 G-proteins, initiating a well-defined signaling cascade. This pathway involves the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca^{2+}). The resulting increase in cytosolic Ca^{2+} concentration, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream cellular responses.







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References

- 1. medchemexpress.com [medchemexpress.com]
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